4-(Benzyloxy)-2-tert-butylphenol
Overview
Description
4-(Benzyloxy)-2-tert-butylphenol, commonly known as BTP, is a phenolic compound that has a wide range of applications in the scientific research field. It is a valuable tool for scientists in a variety of fields, including organic synthesis, pharmacology, and biochemistry. BTP has a wide range of uses in the laboratory, from synthesizing new compounds to studying the biochemical and physiological effects of certain compounds.
Scientific Research Applications
Kinetics and Transformation in Environmental Processes
4-tert-butylphenol (4-tBP), a close derivative of 4-(Benzyloxy)-2-tert-butylphenol, has been extensively studied for its environmental persistence and possible toxic effects. The transformation of 4-tBP through the ferrate (VI) oxidation process suggests a potential pathway for dealing with phenol-contaminated waters. This research highlights the interaction of 4-tBP with various ions and compounds in water, leading to its transformation into various products through reactions such as oxygen atom transfer and benzene ring-opening (Zheng et al., 2020).
Environmental Occurrence and Fate of Synthetic Phenolic Antioxidants
Studies have been conducted on the environmental presence, human exposure, and toxicity of Synthetic Phenolic Antioxidants (SPAs), which include derivatives like this compound. These compounds have been detected in various environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. Research indicates potential human exposure pathways and suggests some SPAs may have harmful effects such as hepatic toxicity and endocrine disruption (Liu & Mabury, 2020).
Synthetic Phenolic Antioxidants in Municipal Sewage Sludge
A study on municipal sewage sludge in China reveals the presence of various SPAs, including analogs of this compound. The research provides insight into the occurrence, composition profiles, and removal efficiencies of these compounds in wastewater treatment processes (Liu et al., 2015).
Photodegradation Studies
The photodegradation of 4-tert-butylphenol (4-t-BP), closely related to this compound, in natural water bodies has been investigated. This study focuses on its transformation in photo-initiated degradation processes, identifying the degradation mechanism and the formation of various by-products (Wu et al., 2016).
Catalytic Oxidation of Phenols
Research on dirhodium caprolactamate-catalyzed phenol oxidations, involving substrates similar to this compound, sheds light on the catalyst's efficiency and selectivity. The study discusses the transformation of para-substituted phenols into various products, providing valuable insights into the mechanistic aspects of these reactions (Ratnikov et al., 2011).
Mechanism of Action
Target of Action
It’s known that benzyloxy compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
Benzylic compounds are known to be activated towards free radical attack . This activation is due to the adjacent aromatic ring . The compound may interact with its targets through similar mechanisms, leading to changes at the molecular level.
Biochemical Pathways
Benzylic compounds are known to undergo oxidation and reduction reactions . These reactions could potentially affect various biochemical pathways, leading to downstream effects.
Result of Action
The compound’s potential to participate in free radical reactions and Suzuki–Miyaura cross-coupling reactions suggests that it could induce significant changes at the molecular level.
Action Environment
It’s known that the stability and reactivity of benzylic compounds can be influenced by factors such as temperature and the presence of other reactive species .
properties
IUPAC Name |
2-tert-butyl-4-phenylmethoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2/c1-17(2,3)15-11-14(9-10-16(15)18)19-12-13-7-5-4-6-8-13/h4-11,18H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBOAJKGEXKOBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)OCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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